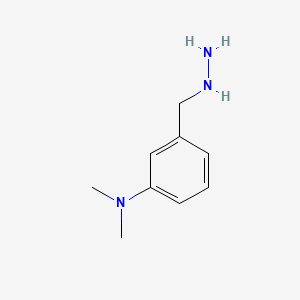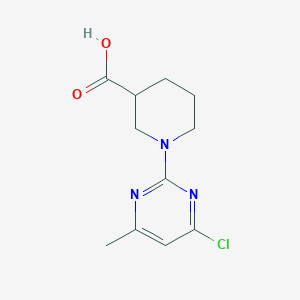![molecular formula C37H44ClN3O B12278868 6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12278868.png)
6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7 alkyne, also known as Cyanine 7 alkyne, is a near-infrared (NIR) fluorescent probe widely used in biological and biomedical applications. It is a derivative of heptamethine cyanine dyes, which are known for their unique structure and attractive photophysical properties. Cy7 alkyne is particularly valuable for its ability to react with azido-modified biomolecules under mild conditions, making it an essential tool in click chemistry and fluorescence imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alkynes, including Cy7 alkyne, often involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically employs a strong base such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reaction, resulting in the formation of the alkyne .
Industrial Production Methods
Industrial production of Cy7 alkyne involves the synthesis of heptamethine cyanine dyes, followed by the introduction of an alkyne functional group. This process requires precise control of reaction conditions to ensure high yield and purity. The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common in industrial settings to achieve efficient and high-yielding reactions .
Chemical Reactions Analysis
Types of Reactions
Cy7 alkyne undergoes various chemical reactions, including:
Click Reactions: Cy7 alkyne readily reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azides: React with Cy7 alkyne to form stable triazole linkages.
Strong Bases: Such as sodium amide, used in the preparation of alkynes
Major Products
The primary products formed from these reactions are fluorescent conjugates, which are valuable in imaging and diagnostic applications .
Scientific Research Applications
Cy7 alkyne has a wide range of applications in scientific research, including:
Fluorescence Imaging: Used as a fluorescent tag for biomolecules in in vivo and in vitro imaging studies
Flow Cytometry: Employed in the labeling of antibodies for flow cytometric analysis.
Drug Delivery: Utilized in the development of drug delivery systems that can be tracked using fluorescence.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules through click chemistry.
Mechanism of Action
The mechanism of action of Cy7 alkyne involves its ability to undergo click reactions with azido-modified biomolecules. This reaction forms a stable triazole linkage, which is bio-orthogonal and does not interfere with natural biological processes. The fluorescence properties of Cy7 alkyne allow for the visualization and tracking of labeled biomolecules in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Cy5 Alkyne: Another cyanine dye with similar applications but different photophysical properties.
Cy3 Alkyne: A shorter-wavelength cyanine dye used for similar purposes
Uniqueness
Cy7 alkyne is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly valuable for in vivo imaging applications .
Properties
Molecular Formula |
C37H44ClN3O |
|---|---|
Molecular Weight |
582.2 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C37H43N3O.ClH/c1-7-27-38-35(41)26-14-11-19-28-40-32-23-18-16-21-30(32)37(4,5)34(40)25-13-10-8-9-12-24-33-36(2,3)29-20-15-17-22-31(29)39(33)6;/h1,8-10,12-13,15-18,20-25H,11,14,19,26-28H2,2-6H3;1H |
InChI Key |
SNHQCXZQRHDGCD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


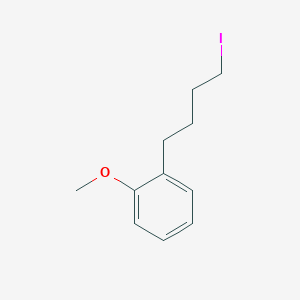
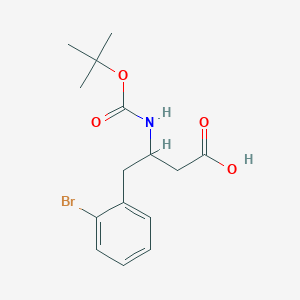

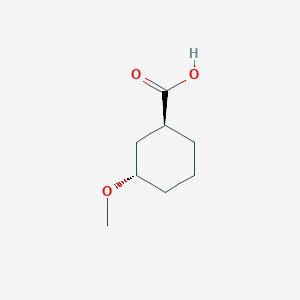
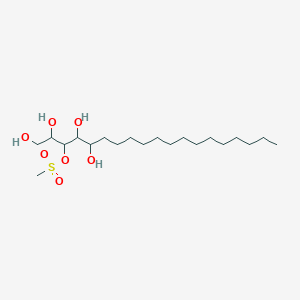
![2-[4-(Methylsulfonyl)phenyl]imidazole](/img/structure/B12278834.png)

![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
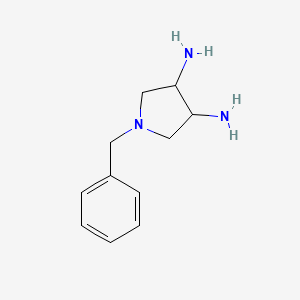
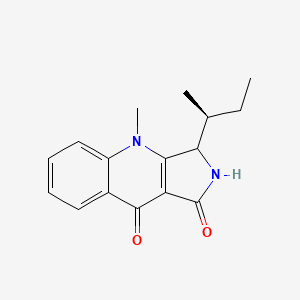
![Bicyclo[3.1.1]heptan-1-ol](/img/structure/B12278853.png)

